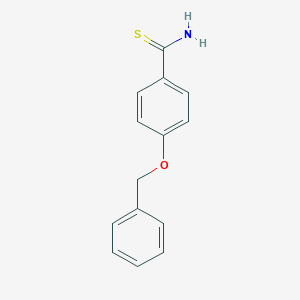

4-Benzyloxy-thiobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c15-14(17)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFQPUSTRDXEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428913 | |

| Record name | 4-BENZYLOXY-THIOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161975-22-0 | |

| Record name | 4-BENZYLOXY-THIOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxy-thiobenzamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-benzyloxy-thiobenzamide, a molecule of interest in medicinal chemistry and organic synthesis. While this compound is available commercially, detailed academic literature on its synthesis and specific biological applications is sparse. Therefore, this guide consolidates available information on related structures and established synthetic methodologies to present a robust framework for researchers, scientists, and drug development professionals. We will delve into its structure, a proposed synthetic pathway with detailed protocols, predicted characterization data, and an exploration of its potential biological significance based on the activities of analogous compounds.

Molecular Structure and Physicochemical Properties

This compound is an aromatic thioamide featuring a benzyloxy substituent at the para position of the phenyl ring. The presence of the thioamide group, a bioisostere of the amide group, imparts unique chemical and biological properties. The benzyloxy moiety can influence the molecule's lipophilicity and potential for hydrogen bonding, which are critical factors in its pharmacokinetic and pharmacodynamic profiles.

The fundamental structure of this compound is illustrated below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 161975-22-0 | [1][2] |

| Molecular Formula | C14H13NOS | [1] |

| Molecular Weight | 243.32 g/mol | [1] |

| Appearance | Green crystals | [3] |

| Melting Point | 170-174 °C | [3] |

| Purity | ≥97% | [1] |

Proposed Synthesis of this compound

A plausible and efficient two-step synthetic route to this compound starts from the commercially available 4-cyanophenol. The first step involves a Williamson ether synthesis to introduce the benzyl group, yielding 4-benzyloxybenzonitrile. The second step is the conversion of the nitrile functionality to a thioamide.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Benzyloxybenzonitrile

This step involves the O-alkylation of 4-cyanophenol with benzyl chloride. The use of a weak base like potassium carbonate and a polar aprotic solvent such as acetone is standard for this type of reaction, promoting the nucleophilic attack of the phenoxide on the benzyl chloride.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

-

Stir the suspension and add benzyl chloride (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-benzyloxybenzonitrile as a white solid.

Step 2: Synthesis of this compound

The conversion of the nitrile to a thioamide can be achieved using a thionating agent. Lawesson's reagent is a common choice for this transformation in an anhydrous solvent like toluene. An alternative is phosphorus pentasulfide (P4S10) in a solvent such as pyridine.

Experimental Protocol (using Lawesson's Reagent):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzyloxybenzonitrile (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Characterization and Spectroscopic Analysis (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons of the thiobenzamide ring: Two doublets in the range of δ 7.0-8.0 ppm. - Aromatic protons of the benzyl group: A multiplet in the range of δ 7.2-7.5 ppm. - Methylene protons (-CH₂-): A singlet around δ 5.1 ppm. - Amine protons (-NH₂): A broad singlet that may be exchangeable with D₂O. |

| ¹³C NMR | - Thioamide carbon (C=S): A signal in the downfield region, typically δ 195-205 ppm. - Aromatic carbons: Multiple signals in the range of δ 115-160 ppm. - Methylene carbon (-CH₂-): A signal around δ 70 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching: Two bands in the region of 3100-3400 cm⁻¹. - C=S stretching (thioamide I band): A strong band around 1200-1250 cm⁻¹. - C-N stretching (thioamide II band): A band in the region of 1400-1600 cm⁻¹. - C-O-C stretching: Bands in the region of 1000-1300 cm⁻¹. - Aromatic C-H stretching: Bands above 3000 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 243.33. - Common fragmentation patterns may include the loss of the benzyl group (m/z = 91) and fragments corresponding to the thiobenzamide core. |

Potential Biological Significance and Applications

While direct biological studies on this compound are lacking, the structural motifs present in the molecule are found in various biologically active compounds. This allows for informed hypotheses about its potential applications.

-

Antimicrobial and Anticancer Potential: Thioamides are a known class of compounds with diverse pharmacological activities, including anticancer and antimicrobial effects. The replacement of the amide oxygen with sulfur alters the molecule's electronic and steric properties, which can significantly impact its interaction with biological targets.[3]

-

Enzyme Inhibition: The thioamide group can act as a coordinating ligand for metal ions in metalloenzymes, suggesting potential inhibitory activity.

-

Neuroprotective Agents: The benzyloxy-phenyl moiety is present in compounds that have been investigated for neuroprotective effects. For instance, benzyloxy benzamide derivatives have been explored as potent neuroprotective agents against ischemic stroke.[4] Additionally, 2-hydroxy-4-benzyloxy chalcone derivatives have been evaluated as multifunctional agents for the treatment of Alzheimer's disease.[4]

-

Antitubercular Activity: N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain.[5] This suggests that the 4-benzyloxy-phenyl scaffold could be a valuable component in the design of new antitubercular agents.

The research on 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone, a structurally related compound, has shown it to possess antibacterial, antifungal, and antioxidant properties.[6][7] This further supports the potential for this compound to exhibit a range of biological activities.

Caption: Inferred biological potential of this compound based on its structural components.

Conclusion and Future Directions

This compound is a versatile building block with significant potential in drug discovery and organic synthesis.[3] This guide has outlined a practical synthetic route and provided a predictive framework for its characterization. The analysis of its structural components suggests that it may possess a range of interesting biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound using modern spectroscopic techniques. Furthermore, systematic biological screening of this compound is warranted to elucidate its specific pharmacological profile and mechanism of action. Such studies will be crucial in unlocking the full potential of this promising molecule for the development of new therapeutic agents.

References

-

Capot Chemical Co., Ltd. (n.d.). Specifications of this compound. Retrieved from [Link]

-

de Souza, M. V. N., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Pharmaceuticals, 15(4), 478. [Link]

- Kaboudin, B., & Elhamifar, D. (2006). A simple, efficient, and new method has been developed for the synthesis of thioamides from nitriles. Synthesis, 2006(2), 224-226.

- Mahammed, K. A., Jayashankara, V. P., Rai, N. P., Raju, K. M., & Arunachalam, P. N. (2009). A Mild and Versatile Synthesis of Thioamides. Synlett, 2009(14), 2338-2340.

-

USA Chemical Suppliers. (n.d.). This compound suppliers USA. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-benzyloxybenzonitrile. Retrieved from [Link]

-

Hanzlik, R. P., et al. (2007). Protein Targets of Reactive Metabolites of Thiobenzamide in Rat Liver In Vivo. Chemical Research in Toxicology, 20(5), 701–708. [Link]

-

Chen, D., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry, 262, 115871. [Link]

-

Suvarapu, L. N., et al. (2017). Biological Properties of 4-Benzyloxybenzaldehyde-4-Methyl-3-Thiosemicarbazone and its Cd(II) Complex. ResearchGate. [Link]

-

Suvarapu, L. N., et al. (2015). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. Metals, 5(4), 2266-2276. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 4-Benzyloxy-thiobenzamide from 4-Benzyloxybenzaldehyde

Abstract: Thioamides are a pivotal class of organosulfur compounds, serving as versatile intermediates in organic synthesis and as core structural motifs in numerous pharmacologically active molecules.[1] Their unique properties, including enhanced metabolic stability and distinct hydrogen bonding capabilities compared to their amide counterparts, make them highly valuable in drug development.[2] This guide provides an in-depth, technically-focused protocol for the synthesis of 4-benzyloxy-thiobenzamide, a useful building block in medicinal chemistry, directly from 4-benzyloxybenzaldehyde.[3] We will explore the venerable Willgerodt-Kindler reaction as an efficient pathway, delving into its mechanistic underpinnings, providing a detailed experimental protocol, and offering field-proven insights for researchers, chemists, and drug development professionals.

Strategic Overview: Selecting an Efficient Synthetic Pathway

The conversion of an aldehyde to a primary thioamide can be approached through several routes. A common, albeit multi-step, method involves the initial oxidation of the aldehyde to a carboxylic acid, followed by amidation to the corresponding primary amide, and a final thionation step using reagents like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀).[4][5]

However, for atom economy and process efficiency, a more direct transformation is preferable. The Willgerodt-Kindler reaction offers a powerful and direct method for converting aldehydes or ketones into thioamides in a one-pot procedure.[6][7] This reaction typically involves heating the carbonyl compound with elemental sulfur and an amine.[8] By utilizing an ammonia source instead of a primary or secondary amine, we can directly synthesize the desired primary thioamide, this compound. This guide will focus on this direct, efficient approach.

Visualizing the Synthetic Workflow

The overall process, from starting materials to the purified final product, is outlined in the workflow diagram below.

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Insights: The Willgerodt-Kindler Reaction

The trustworthiness of a protocol is rooted in a fundamental understanding of its underlying mechanism. The Willgerodt-Kindler reaction, while complex, is believed to proceed through several key stages when applied to an aldehyde with an ammonia source.

-

Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 4-benzyloxybenzaldehyde, followed by dehydration to form the corresponding imine. This step activates the benzylic position.

-

Thiation and Rearrangement: Elemental sulfur (S₈) acts as the electrophilic sulfur source. The imine, or its enamine tautomer, attacks the sulfur ring. A cascade of rearrangements, potentially involving thio-substituted iminium intermediates, facilitates the migration of the functional group.[7]

-

Hydrolysis to Thioamide: The final intermediate is hydrolyzed during the reaction or work-up to yield the stable primary thioamide product.

Proposed Reaction Mechanism

Caption: Simplified mechanism of the Willgerodt-Kindler thioamidation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and analytical checks will ensure the reliable synthesis of the target compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-(Benzyloxy)benzaldehyde | C₁₄H₁₂O₂ | 212.24 | 5.00 g | 23.56 | Starting Material |

| Ammonium Sulfide | (NH₄)₂S | 68.14 | 20 mL | ~91.4 | Sulfur/Ammonia Source |

| Pyridine | C₅H₅N | 79.10 | 50 mL | - | Solvent / Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Extraction Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | Chromatography Eluent |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | Chromatography Eluent |

| Silica Gel | SiO₂ | 60.08 | As needed | - | Stationary Phase |

Note: Ammonium sulfide is typically supplied as a 20-24% solution in water. The molar quantity is an approximation based on a 21% solution.[9]

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(benzyloxy)benzaldehyde (5.00 g, 23.56 mmol).

-

Reagent Addition: Add pyridine (50 mL) to the flask and stir until the aldehyde is fully dissolved. Carefully add the ammonium sulfide solution (20 mL, ~91.4 mmol) to the mixture.

-

Expert Insight: Pyridine acts as both a solvent and a basic catalyst that facilitates the reaction. The reaction should be performed in a well-ventilated fume hood due to the potential evolution of ammonia and hydrogen sulfide gas.

-

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 115-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc eluent system). The reaction is typically complete within 12-24 hours.

-

Work-up and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the dark reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of dichloromethane (DCM).

-

Shake the funnel vigorously, venting frequently. Separate the organic layer.

-

Extract the aqueous layer two more times with 50 mL portions of DCM.

-

Combine the organic layers and wash with 100 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude residue, typically a dark oil or solid, should be purified by flash column chromatography on silica gel.

-

A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% EtOAc in hexanes), is effective for separating the product from nonpolar impurities and baseline material.

-

Collect the fractions containing the desired product (identified by TLC) and combine them.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

-

Product Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Analysis | Expected Results |

| Appearance | Yellow to orange solid |

| Yield | 55-70% |

| Melting Point | Approx. 145-150 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-7.8 (br s, 1H, NH), δ ~7.7-7.6 (d, 2H, Ar-H), δ ~7.5-7.3 (m, 5H, Ar-H), δ ~7.0 (d, 2H, Ar-H), δ ~5.1 (s, 2H, OCH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~202 (C=S), δ ~160 (Ar-C), δ ~140 (Ar-C), δ ~136 (Ar-C), δ ~129-127 (Ar-C), δ ~115 (Ar-C), δ ~70 (OCH₂) |

| Mass Spec (ESI+) | m/z calculated for C₁₄H₁₃NOS [M+H]⁺: 244.0791; found: 244.0795 |

Troubleshooting and Safety Considerations

-

Low Yield: If the yield is significantly lower than expected, ensure the ammonium sulfide solution is fresh, as it can degrade over time. Incomplete reaction is another possibility; confirm full consumption of the starting material by TLC before work-up.

-

Purification Difficulties: The crude product can contain sulfur-based impurities. A thorough aqueous wash can help remove some of these. If chromatography is challenging, recrystallization from a solvent system like ethanol/water may be a viable alternative.

-

Safety: The Willgerodt-Kindler reaction can produce hydrogen sulfide (H₂S), a toxic and flammable gas. Always perform this reaction in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Pyridine is flammable and has a strong, unpleasant odor.

Conclusion

This guide outlines a reliable and efficient one-pot synthesis of this compound from 4-benzyloxybenzaldehyde via the Willgerodt-Kindler reaction. By providing a detailed protocol grounded in mechanistic principles, this document serves as a practical resource for scientists engaged in pharmaceutical research and organic synthesis. The direct conversion from aldehyde to thioamide represents an economical and effective strategy for accessing this valuable chemical building block.

References

-

Organic Chemistry Portal. "Willgerodt-Kindler Reaction." Available at: [Link]

-

Organic Chemistry Reaction. "Willgerodt-Kindler Reaction." Available at: [Link]

-

Organic Chemistry Portal. "Lawesson's Reagent." Available at: [Link]

-

Poupaert, J. H., et al. "WILLGERODT-KINDLER'S MICROWAVE-ENHANCED SYNTHESIS OF THIOAMIDE DERIVATIVES." Phosphorus, Sulfur, and Silicon and the Related Elements, Taylor & Francis, 2004. Available at: [Link]

-

Padron, J. M., et al. "A study of the Willgerodt–Kindler reaction to obtain thioamides and α-ketothioamides under solvent-less conditions." ResearchGate, 2002. Available at: [Link]

-

Wikipedia. "Willgerodt rearrangement." Available at: [Link]

-

Organic Chemistry Portal. "Thioamide synthesis by thionation." Available at: [Link]

-

Ferry, A., et al. "Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update." Molecules, vol. 28, no. 8, 2023, p. 3519. Available at: [Link]

-

ResearchGate. "Mechanism of the thionation reaction using Lawesson's reagent (1)." Available at: [Link]

-

MDPI. "K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source." Available at: [Link]

-

Ozturk, T., et al. "Use of Lawesson's Reagent in Organic Syntheses." Chemical Reviews, vol. 107, no. 11, 2007, pp. 5210-5278. Available at: [Link]

-

Ozturk, T., et al. "A Berzelius reagent, phosphorus decasulfide (P4S10) in organic syntheses." Chemical Reviews, vol. 110, no. 6, 2010, pp. 3419-3478. Available at: [Link]

-

ResearchGate. "Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles." Available at: [Link]

-

Pathare, R. S., et al. "A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis." Organic Preparations and Procedures International, vol. 53, no. 6, 2021, pp. 523-556. Available at: [Link]

- Google Patents. "Synthesis method of 4-Hydroxythiobenzamide." CN104130170A.

-

ResearchGate. "Scheme 1. Synthesis of 4-benzyloxybenzaldehyde (1)." Available at: [Link]

-

National Center for Biotechnology Information. "4-(Benzyloxy)benzaldehyde." PubChem Compound Summary for CID 78132. Available at: [Link]

-

MDPI. "Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent." Available at: [Link]

-

Indian Journal of Chemistry. "A convenient one-pot preparation of N-substituted thioamides." Available at: [Link]

-

Organic Chemistry Portal. "Thioamide synthesis by thioacylation." Available at: [Link]

-

MDPI. "Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex." Available at: [Link]

-

ResearchGate. "4-(Benzyloxy)benzaldehyde." Available at: [Link]

-

Royal Society of Chemistry. "Synthesis and rearrangement of a bridged thioamide." Available at: [Link]

-

You-iggy. "4(NH4)2SO3 → 3(NH4)2SO4 + (NH4)2S." Available at: [Link]

-

Royal Society of Chemistry. "(NH4)2S, a highly reactive molecular precursor for low temperature anion exchange reactions in nanoparticles." Dalton Transactions, 2014, 43, 14216-14222. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. chemistry-reaction.com [chemistry-reaction.com]

- 9. (NH4)2S, a highly reactive molecular precursor for low temperature anion exchange reactions in nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Benzyloxy-thiobenzamide: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-benzyloxy-thiobenzamide (CAS No. 161975-22-0), a versatile thioamide-containing compound with significant potential in medicinal chemistry and organic synthesis. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and explore its burgeoning applications in drug discovery, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of Thioamides in Medicinal Chemistry

Thioamides, bioisosteres of amides where the carbonyl oxygen is replaced by sulfur, have garnered substantial interest in drug discovery. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a different metabolic profile compared to their amide counterparts.[1][2] These properties can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action.[3][4] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[5][6][7] this compound, with its benzyloxy moiety, presents an interesting scaffold for further chemical modification and exploration of its therapeutic potential.[8][9]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process starting from commercially available 4-cyanophenol. The first step involves a Williamson ether synthesis to protect the phenolic hydroxyl group, followed by the thionation of the nitrile group to yield the desired thioamide.

Step 1: Synthesis of 4-Benzyloxybenzonitrile

The synthesis of the intermediate, 4-benzyloxybenzonitrile, is a standard Williamson ether synthesis. 4-Cyanophenol is deprotonated with a base, typically potassium carbonate, to form a phenoxide ion. This nucleophile then displaces the bromide ion from benzyl bromide in an SN2 reaction.

Caption: Reaction scheme for the synthesis of 4-benzyloxybenzonitrile.

Experimental Protocol:

-

To a solution of 4-cyanophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Add benzyl bromide (1.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield pure 4-benzyloxybenzonitrile.[10]

Step 2: Synthesis of this compound from 4-Benzyloxybenzonitrile

The conversion of the nitrile functionality in 4-benzyloxybenzonitrile to a thioamide can be achieved using various thionating agents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a common and effective reagent for this transformation.[11][12]

Sources

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. chemimpex.com [chemimpex.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Thioamide synthesis by thionation [organic-chemistry.org]

4-benzyloxy-thiobenzamide molecular weight

An In-depth Technical Guide to 4-Benzyloxy-thiobenzamide: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a versatile organic compound recognized for its utility as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of its molecular characteristics, a detailed, field-proven protocol for its synthesis, and a discussion of its current and potential applications in medicinal chemistry. As a member of the thioamide class of compounds, it holds significant potential in drug design, acting as a valuable scaffold for developing novel therapeutic agents.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its successful application in research and development.

Chemical Structure

This compound is characterized by a central benzene ring substituted with a thioamide group (-CSNH₂) and a benzyloxy group (-OCH₂C₆H₅) at the para (1,4) positions. The presence of the thioamide, a bioisostere of the amide group, and the bulky, lipophilic benzyloxy group are key determinants of its chemical reactivity and biological activity.

Key Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 161975-22-0 | [1][4][5] |

| Molecular Formula | C₁₄H₁₃NOS | [1][4][5] |

| PubChem ID | 7745254 | [1] |

| MDL Number | MFCD06738327 | [1][6] |

Physicochemical Data

The physical properties of this compound are summarized below. These data are crucial for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Molecular Weight | 243.33 g/mol | [1] |

| Appearance | Green crystals | [1] |

| Melting Point | 170-174 °C | [1] |

| Purity | Typically ≥95% (by NMR) | [1][7] |

| Storage Conditions | Store at 0-8 °C | [1] |

The Thioamide Functional Group: A Cornerstone in Medicinal Chemistry

The thioamide group is more than a simple sulfur analog of an amide; its unique electronic and steric properties make it a powerful tool in drug design.[3]

-

Bioisosteric Replacement: Thioamides serve as effective bioisosteres for amides. This substitution can enhance a molecule's therapeutic profile by improving metabolic stability, cell permeability, and target-binding affinity.[2][3] The subtle change from oxygen to sulfur alters hydrogen bonding capabilities and dipole moment, which can lead to novel interactions with biological targets.[2]

-

Pharmacokinetic Impact: Replacing an amide with a thioamide can increase resistance to enzymatic hydrolysis by proteases, thereby extending the in-vivo half-life of peptide-based drugs.[3] This modification can also improve the permeability and bioavailability of certain compounds.[3]

-

Therapeutic Relevance: Thioamide-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[2] For instance, ethionamide is a key second-line drug for treating multidrug-resistant tuberculosis.[3] Furthermore, thiobenzamide derivatives have been identified as potential BRAF kinase inhibitors for cancer therapy and as antiretroviral agents targeting the HIV nucleocapsid protein (NCp7).[8][9]

Synthesis of this compound

The synthesis of thioamides is a well-established field in organic chemistry. A robust and reproducible synthesis for this compound can be proposed based on the thionation of its corresponding amide precursor, 4-benzyloxybenzamide.

Retrosynthetic Analysis

The logical disconnection for this compound points to 4-benzyloxybenzamide as the immediate precursor. This amide can be readily prepared from commercially available 4-hydroxybenzoic acid through a two-step process of benzylation followed by amidation.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol: Thionation of 4-Benzyloxybenzamide

This protocol describes the conversion of 4-benzyloxybenzamide to this compound using Lawesson's reagent, a widely used and reliable thionating agent.

Step 1: Reaction Setup

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-benzyloxybenzamide (10.0 g, 43.9 mmol).

-

Add anhydrous toluene (150 mL) to the flask. Stir the mixture to dissolve the amide.

-

In a single portion, add Lawesson's reagent (9.7 g, 24.1 mmol, 0.55 eq).

-

Expert Insight: Lawesson's reagent is preferred over phosphorus pentasulfide (P₄S₁₀) for its higher solubility in organic solvents and generally cleaner reactions at lower temperatures. Using a slight excess is not required; 0.5 to 0.6 equivalents are typically sufficient as the reagent contains two P=S bonds.

-

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The product spot should be less polar than the starting amide. The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

The crude residue will contain the product and phosphorus-containing byproducts. Resuspend the residue in dichloromethane (DCM, 100 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a solid. Further recrystallization from ethanol can be performed to obtain high-purity crystals.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Expected Spectroscopic Data

The following table summarizes the expected spectral characteristics for this compound, based on its structure and data from analogous compounds.[10]

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons of both benzene rings, a singlet for the benzylic (-CH₂-) protons (~5.1 ppm), and a broad singlet for the thioamide (-NH₂) protons. |

| ¹³C NMR | Resonances for all 14 carbon atoms, including a characteristic downfield signal for the thiocarbonyl (C=S) carbon (~200 ppm). |

| FT-IR (cm⁻¹) | N-H stretching bands (~3300-3100 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), and a strong C=S stretching band (~1250-1050 cm⁻¹). |

| Mass Spec (ESI+) | A prominent [M+H]⁺ ion peak at m/z 244.33. |

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) should be employed to determine the final purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid, with detection by UV absorbance at 254 nm and 273 nm.[11] Purity should be ≥95% for use in biological assays.

Applications in Research and Drug Development

This compound is not an end product but a valuable building block for creating more complex, biologically active molecules.[1]

-

Synthetic Intermediate: Its primary role is as a versatile intermediate. The thioamide group can participate in various cyclization reactions to form heterocyclic systems like thiazoles, which are common motifs in pharmaceuticals.[1]

-

Kinase Inhibitor Scaffolds: Benzamide and thiobenzamide derivatives have been successfully developed as kinase inhibitors.[8] The this compound scaffold could be elaborated to generate novel inhibitors targeting oncogenic kinases like BRAF, where specific substitutions on the benzyl and thioamide moieties can be explored to optimize potency and selectivity.[8]

-

Antiviral Research: Thioamides have shown activity against HIV by targeting the zinc finger domains of the nucleocapsid protein NCp7, causing zinc ejection and inactivating the virus.[9] This mechanism provides a compelling rationale for using this compound as a starting point for developing new antiretroviral agents.

-

Antimicrobial Potential: The broader class of benzimidazole thioamides and related structures have exhibited antibacterial and antifungal properties, suggesting that derivatives of this compound could be explored for activity against various pathogens.[12][13][14]

Experimental Workflow: From Synthesis to Bioassay

The pathway from a chemical concept to a potential drug lead involves a multi-stage, iterative process.

Caption: Integrated workflow from chemical synthesis to biological evaluation.

Conclusion and Future Outlook

This compound is a compound of significant interest due to the proven therapeutic potential of the thioamide functional group. Its value lies in its role as a key building block for the synthesis of novel drug candidates. The robust synthetic pathway and clear analytical profile described herein provide a solid foundation for its utilization in medicinal chemistry programs. Future research will likely focus on creating libraries of derivatives based on this scaffold to explore new chemical space in the search for potent and selective inhibitors of therapeutic targets in oncology, virology, and infectious diseases.

References

-

Capot Chemical. (n.d.). Specifications of this compound. Retrieved from [Link]

-

ChemBK. (n.d.). 4-(Benzyloxy)benzothioamide. Retrieved from [Link]

-

Arctom Scientific. (n.d.). CAS NO. 161975-22-0 | 4-(Benzyloxy)benzothioamide. Retrieved from [Link]

-

Wang, Y., et al. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. PubMed Central. Retrieved from [Link]

-

Tummino, P. J., et al. (1997). Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. PubMed. Retrieved from [Link]

-

Al-Blewi, F. F., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]

-

Al-Blewi, F. F., et al. (2023). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PubMed Central. Retrieved from [Link]

-

USA Chemical Suppliers. (n.d.). This compound suppliers USA. Retrieved from [Link]

-

da Silva, A. C. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Retrieved from [Link]

-

Al-Shehri, H. S., & Al-Ghamdi, A. A. (2020). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone and Its Cd(II) Complex. MDPI. Retrieved from [Link]

- Google Patents. (2014). CN104130170A - Synthesis method of 4-Hydroxythiobenzamide.

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxythiobenzamide. PubChem Compound Database. Retrieved from [Link]

-

Nikolic, J., et al. (2015). Characterization and Antimicrobial Activity of 4-(β-d-Glucopyranosyl-1→4-α-L-rhamnopyranosyloxy)-benzyl thiocarboxamide. ResearchGate. Retrieved from [Link]

-

Wang, X., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide compounds with biological activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activity of dithioacids and thioamides of the benzimidazole series. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activity of 2-hydroxythiobenzanilides and related compounds. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound suppliers USA [americanchemicalsuppliers.com]

- 8. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Thiobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiobenzamide Scaffold - A Privileged Structure in Medicinal Chemistry

Thiobenzamide derivatives, characterized by a benzamide core in which the carbonyl oxygen is replaced by sulfur, represent a versatile and highly privileged scaffold in the landscape of medicinal chemistry. This seemingly simple isosteric replacement dramatically alters the electronic and steric properties of the molecule, bestowing upon it a remarkable spectrum of biological activities.[1] The increased nucleophilicity of the thiocarbonyl group, coupled with the potential for diverse substitutions on the aromatic ring and the amide nitrogen, has enabled the development of a vast library of derivatives with fine-tuned therapeutic properties.[2] This guide provides an in-depth exploration of the significant biological activities of thiobenzamide derivatives, their underlying mechanisms of action, and key experimental methodologies for their evaluation, tailored for researchers and professionals engaged in drug discovery and development.

A Spectrum of Therapeutic Potential: Key Biological Activities

Thiobenzamide derivatives have demonstrated efficacy across a wide range of therapeutic areas, including infectious diseases, oncology, and inflammatory conditions.

Antimicrobial and Antitubercular Activity

A significant body of research has highlighted the potent antimicrobial properties of thiobenzamide derivatives. Their activity spans both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[3][4]

Notably, thiobenzamides have emerged as a critical class of antitubercular agents.[5] Certain derivatives of 2,2'-dithiobis(benzamide) have shown in vitro activity against Mycobacterium tuberculosis H37Rv, including strains resistant to streptomycin, kanamycin, and isonicotinic acid hydrazide.[6] The mechanism of action for some antitubercular thioamides, like ethionamide (a thioisonicotinamide), involves metabolic activation by a flavin-dependent monooxygenase within the mycobacterium. This activation leads to the formation of a covalent adduct with NAD, which in turn potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis and cell wall integrity.[7][8] This targeted disruption of a crucial bacterial pathway underscores the therapeutic potential of this chemical class in combating tuberculosis.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

The anticancer potential of thiobenzamide derivatives is a rapidly evolving field of study. These compounds have been shown to induce cytotoxicity in various cancer cell lines, including human melanoma (A375) and breast cancer (MCF-7) cells.[9][10] Their mechanisms of action are often multifaceted, targeting several key hallmarks of cancer.

Several thiobenzanilide derivatives have been shown to induce apoptosis in cancer cells.[9] Mechanistic studies have revealed that these compounds can lead to a loss of mitochondrial membrane potential, a decrease in ATP synthesis, and an increase in reactive oxygen species (ROS) generation, culminating in the activation of caspase-3 and the apoptotic cascade.[9] Furthermore, some derivatives can arrest the cell cycle at the G2/M phase, preventing cellular proliferation.[9] Another promising anticancer strategy involves the inhibition of tubulin polymerization. Certain N-benzylbenzamide derivatives have demonstrated potent inhibition of tubulin assembly by binding to the colchicine binding site, leading to disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis.[11][12]

Anti-HIV and Other Biological Activities

Beyond their antimicrobial and anticancer properties, thiobenzamide derivatives have also shown promise as antiretroviral agents. Substituted 2,2'-dithiobisbenzamides have demonstrated activity against HIV-1, HIV-2, and SIV in cell culture, with a proposed mechanism targeting the nucleocapsid protein (NCp7).[13] Additionally, various derivatives have been investigated for their anti-inflammatory, enzyme inhibitory, and smoothened antagonist activities, highlighting the broad therapeutic applicability of this chemical scaffold.[14][15][16]

Delving Deeper: Mechanisms of Action and Structure-Activity Relationships

The biological activity of thiobenzamide derivatives is intricately linked to their chemical structure. The nature and position of substituents on the phenyl ring and the amide nitrogen play a crucial role in determining their potency, selectivity, and even their mechanism of action. For instance, in the context of hepatotoxicity, the presence of electron-donating substituents in the para position of thiobenzamide enhances its toxic effects.[17][18] Conversely, ortho substituents that sterically hinder the metabolic activation of the thiocarbonyl group can abrogate toxicity.[18][19]

Metabolic Activation and Covalent Modification

A key aspect of the biological activity and toxicity of many thiobenzamides is their requirement for metabolic activation. This process, often mediated by cytochrome P450 enzymes or flavin-containing monooxygenases, typically involves the S-oxidation of the thiocarbonyl group to form reactive intermediates like the S-oxide (sulfine) and S,S-dioxide.[20][21] These electrophilic metabolites can then covalently bind to cellular macromolecules, including proteins and lipids, leading to cellular dysfunction and toxicity.[19][20][22] Understanding this bioactivation pathway is critical for the rational design of safer and more effective thiobenzamide-based drugs.

Experimental Protocols for a Senior Application Scientist

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel thiobenzamide derivatives on a cancer cell line, such as A375 human melanoma cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of thiobenzamide derivatives.

Materials:

-

A375 human melanoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Thiobenzamide derivatives dissolved in DMSO (stock solutions)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A375 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiobenzamide derivatives in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old media from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: A Comparative Overview

Table 1: Anticancer Activity of Selected Thiobenzanilide Derivatives against A375 Human Melanoma Cells

| Compound | Substitution Pattern | IC50 (µM) after 24h | Reference |

| Compound 17 | 4-Cl on aniline ring, 3,5-di-CF3 on benzoyl ring | 11.8 | [10] |

| Compound 8 | 4-Br on aniline ring, 4-NO2 on benzoyl ring | Not specified, but noted as interesting | [10] |

| Compound 9 | 4-CF3 on aniline ring, 4-NO2 on benzoyl ring | Not specified, but noted as interesting | [10] |

| Compound 15 | 3,5-di-CF3 on aniline ring, 4-NO2 on benzoyl ring | 43 (for MCF-7 cells) | [10] |

| Tamoxifen | Standard SERM | 30.0 (for MCF-7 cells) | [10] |

Visualizing the Science: Pathways and Workflows

Caption: Proposed apoptotic pathway induced by some thiobenzamide derivatives.

Caption: A typical workflow for the preclinical evaluation of thiobenzamide derivatives.

Conclusion: A Promising Future for Thiobenzamide-Based Therapeutics

The thiobenzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, make these derivatives highly attractive candidates for further development. A thorough understanding of their structure-activity relationships, mechanisms of action, and metabolic pathways is paramount for designing next-generation thiobenzamide-based drugs with enhanced efficacy and improved safety profiles. The methodologies and insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

-

(PDF) Synthesis and Biological Activity of Derivatives of 2,2′-Dithiobisbenzamides. (2016). ResearchGate. [Link]

-

Okachi, R., Niino, H., Kitaura, K., Mineura, K., Nakamizo, Y., Murayama, Y., Ono, T., & Nakamizo, A. (1985). Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. Journal of Medicinal Chemistry, 28(12), 1772–1779. [Link]

-

Synthesis and biological evaluation of thiobenzanilides as anticancer agents. (2008). PubMed. [Link]

-

Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. (2023). MDPI. [Link]

-

Thiobenzamide-induced hepatotoxicity: effects of substituents and route of administration on the nature and extent of liver injury. (1991). PubMed. [Link]

-

Covalent Modification of Microsomal Lipids by Thiobenzamide Metabolites in Vivo. (2007). PMC. [Link]

-

Covalent modification of microsomal lipids by thiobenzamide metabolites in vivo. (2007). PubMed. [Link]

-

Biological activity of 2-hydroxythiobenzanilides and related compounds. (2004). PubMed. [Link]

-

(PDF) Biological activity of 2-hydroxythiobenzanilides and related compounds. (2004). ResearchGate. [Link]

-

[Antitubercular agents. XXIII. The effect of testing media on the evaluation of antitubercular activity of thiobenzamides in vitro]. (1980). PubMed. [Link]

-

Protein Targets of Reactive Metabolites of Thiobenzamide in Rat Liver In Vivo. (2009). PMC. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2022). ResearchGate. [Link]

-

Covalent Modification of Microsomal Lipids by Thiobenzamide Metabolites in Vivo | Request PDF. (2007). ResearchGate. [Link]

-

Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations. (1997). PubMed. [Link]

-

Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities | Request PDF. (2021). ResearchGate. [Link]

-

Metabolism of Thioamides by Ralstonia pickettii TA. (2006). ASM Journals. [Link]

-

Synthesis of Novel Anti-Inflammatory Benzamide Derivatives Utilizing Non-Catalyst and Non-Solvent Smiles Rearrangements. (2020). IJPPR. [Link]

-

Characterization of the promoting activity of thiobenzamide on liver carcinogenesis. (1988). PubMed. [Link]

-

Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. (2017). PubMed. [Link]

-

Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2021). NIH. [Link]

-

Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers. [Link]

-

Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (2013). PMC. [Link]

-

Mechanism of thioamide drug action against tuberculosis and leprosy. (2009). PMC. [Link]

-

Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed. [Link]

-

Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). PMC. [Link]

-

Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2013). PubMed. [Link]

-

Optimizing Chemical Synthesis: The Advantages of Using Thiobenzamide. (n.d.). LinkedIn. [Link]

-

Synthesis of some novel thiosemicarbazone derivatives having anti-cancer, anti-HIV as well as anti-bacterial activity. (2013). Semantic Scholar. [Link]

-

Oxidation and other reactions of thiobenzamide derivatives of relevance to their hepatotoxicity. (1982). The Journal of Organic Chemistry. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2018). MDPI. [Link]

-

Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. (2016). Allied Academies. [Link]

-

Angiotensin Converting Enzyme Inhibition and Antioxidant Activities of Benzamide Appended Thiadiazole Derivatives. (2014). ResearchGate. [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2011). PMC. [Link]

-

Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (1998). PubMed. [Link]

-

alpha-N-heterocyclic thiosemicarbazone derivatives as potential antitumor agents: a structure-activity relationships approach. (2001). PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. [Antitubercular agents. XXIII. The effect of testing media on the evaluation of antitubercular activity of thiobenzamides in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thiobenzamide-induced hepatotoxicity: effects of substituents and route of administration on the nature and extent of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Covalent modification of microsomal lipids by thiobenzamide metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Covalent Modification of Microsomal Lipids by Thiobenzamide Metabolites in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein Targets of Reactive Metabolites of Thiobenzamide in Rat Liver In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 4-Benzyloxy-thiobenzamide: A Technical Guide for Medicinal Chemists

Foreword: The Thioamide Moiety as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and overcoming developmental hurdles.[1] Among the vast arsenal of functional groups, the thioamide has emerged as a compelling isostere of the ubiquitous amide bond, offering unique physicochemical properties that can be leveraged for improved potency, selectivity, and pharmacokinetic profiles.[2] Thioamide-containing molecules have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide focuses on a specific, yet underexplored, thioamide derivative: 4-benzyloxy-thiobenzamide. By dissecting its structural features and drawing parallels with related pharmacophores, we will delineate a strategic roadmap for investigating its potential applications in two key therapeutic areas: neuroprotection and oncology.

The Compound in Focus: this compound

This compound is a versatile building block in organic synthesis, valued for its reactivity and solubility, which facilitates the creation of diverse molecular architectures.[3] Its structure marries two key motifs: the thiobenzamide core and a benzyloxy substituent. The thioamide group, being a better hydrogen bond donor but a weaker acceptor than its amide counterpart, can profoundly influence target engagement.[4] The benzyloxy group, on the other hand, is a common feature in centrally active agents and has been associated with neuroprotective properties.[1] This unique combination prompts a logical exploration of its therapeutic potential.

Synthetic Pathways: From Precursors to the Final Compound

The synthesis of this compound can be approached through several established methods for thioamide formation. The selection of a specific route will depend on factors such as starting material availability, desired scale, and reaction efficiency.

Thionation of the Corresponding Amide using Lawesson's Reagent

A widely employed method for converting amides to thioamides is the use of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane 2,4-disulfide).[5] This approach offers a direct conversion of the readily available 4-benzyloxybenzamide.

Experimental Protocol: Synthesis of this compound via Lawesson's Reagent

-

Reaction Setup: To a solution of 4-benzyloxybenzamide (1.0 mmol) in anhydrous toluene (10 mL), add Lawesson's reagent (0.6 mmol).

-

Reaction Conditions: Heat the mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amide is consumed.[6]

-

Work-up: Cool the reaction mixture to room temperature. To quench the remaining Lawesson's reagent and its byproducts, add an excess of ethylene glycol (e.g., 5 mL) and a small amount of water (0.5 mL) and stir at 95°C for 2-4 hours.[6]

-

Purification: After cooling, dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Reagent/Solvent | Molar Ratio/Volume | Purpose |

| 4-Benzyloxybenzamide | 1.0 equivalent | Starting material |

| Lawesson's Reagent | 0.6 equivalents | Thionating agent |

| Anhydrous Toluene | 10 mL / mmol | Reaction solvent |

| Ethylene Glycol/Water | Excess | Quenching agent |

Multi-component Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a convergent approach to N-substituted thioamides from an aldehyde, an amine, and elemental sulfur.[7] For the synthesis of the primary this compound, a variation of this reaction can be employed.

Experimental Protocol: Synthesis of this compound via a Modified Willgerodt-Kindler Reaction

-

Reaction Setup: In a round-bottom flask, combine 4-benzyloxybenzaldehyde (10 mmol), elemental sulfur (12 mmol), and a suitable source of ammonia (e.g., aqueous ammonia or an ammonium salt with a base) in a high-boiling polar solvent like pyridine or N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Heat the mixture at reflux for several hours. Monitor the reaction by TLC.[8]

-

Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

-

Purification: The precipitated solid can be collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield the pure thioamide.

Therapeutic Hypothesis I: A Novel Neuroprotective Agent

Rationale: The benzyloxy moiety is a key feature in a number of compounds exhibiting neuroprotective effects.[1] For instance, benzyloxy benzamide derivatives have been identified as potent neuroprotective agents in models of ischemic stroke.[9][10] They have been shown to disrupt the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS), a critical pathway in excitotoxic neuronal damage.[9] Furthermore, isatin-based benzyloxybenzene derivatives have been investigated as monoamine oxidase B (MAO-B) inhibitors with neuroprotective properties.[11] The incorporation of a thioamide, with its distinct electronic and steric properties, could modulate the activity and selectivity of such compounds.

Experimental Workflow for Neuroprotection Assessment

A tiered approach, starting with in vitro assays and progressing to in vivo models, is essential to validate this hypothesis.

Caption: Experimental workflow for evaluating the neuroprotective potential of this compound.

Detailed Protocols:

-

In Vitro Cytotoxicity Assays:

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Cells are incubated with the test compound at various concentrations, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce MTT to a purple formazan product, which is then solubilized and quantified spectrophotometrically.[12][13]

-

LDH Assay: The lactate dehydrogenase (LDH) assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.[14]

-

-

In Vivo Model of Ischemic Stroke (MCAO):

-

The middle cerebral artery occlusion (MCAO) model in rats is a widely used preclinical model of focal cerebral ischemia.[15][16] The compound would be administered at different doses and time points relative to the ischemic insult. Efficacy is assessed by measuring the infarct volume and evaluating neurological deficits.[9]

-

Therapeutic Hypothesis II: A Novel Anticancer Agent

Rationale: The thioamide functional group is present in several compounds with demonstrated anticancer activity.[17] For example, certain thioamide derivatives have shown potent antiproliferative effects against various cancer cell lines, including pancreatic, breast, and colon cancer.[17][18] The mechanism of action for many of these compounds involves the inhibition of key cellular targets like kinases or DNA binding.[17] The lipophilicity and hydrogen bonding capacity of the this compound scaffold could facilitate interactions with biological targets implicated in cancer progression.

Experimental Workflow for Anticancer Assessment

A systematic evaluation of the anticancer potential of this compound is crucial.

Sources

- 1. Neuroprotective effects of benzyloxy substituted small molecule monoamine oxidase B inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. [PDF] IN VIVO Screening Models of Anticancer Drugs | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thioamide synthesis by thionation [organic-chemistry.org]

- 9. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of neuroprotective agent for ischemic stroke reported | BioWorld [bioworld.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. globalresearchonline.net [globalresearchonline.net]

solubility of 4-benzyloxy-thiobenzamide in different solvents

An In-Depth Technical Guide to the Solubility of 4-Benzyloxy-thiobenzamide in Different Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Critical Path of Solubility in Preclinical Research

In the landscape of drug discovery and development, the intrinsic solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility is a formidable hurdle, often leading to challenges in formulation, diminished bioavailability, and, ultimately, the failure of promising candidates in the preclinical and clinical phases. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this whitepaper serves as a comprehensive manual, empowering you with the theoretical framework and practical methodologies to elucidate its solubility profile. By synthesizing fundamental principles with actionable experimental protocols, we aim to equip your research with the predictive understanding and empirical rigor necessary for success.

Unveiling the Molecular Architecture of this compound: A Predictive Solubility Analysis

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a fascinating molecule, presenting a blend of functional groups that contribute to its overall physicochemical properties.

A structural examination reveals key features that govern its solubility:

-

The Thioamide Group (-C(=S)NH₂): This functional group is a bioisostere of the more common amide group. The presence of the sulfur atom, being larger and more polarizable than oxygen, imparts distinct properties. Thioamides are known to be more reactive and have different hydrogen bonding capabilities compared to amides.[4] The N-H protons of the thioamide are more acidic than their amide counterparts, making them better hydrogen bond donors.[4]

-

The Benzene Rings: The two phenyl rings in the structure contribute to its aromaticity and introduce significant non-polar character. This suggests a predisposition for solubility in non-polar organic solvents.

-

The Ether Linkage (-O-): The benzyloxy group introduces a polar ether linkage. While the oxygen atom can act as a hydrogen bond acceptor, its impact on overall polarity is moderated by the flanking bulky phenyl groups.

-

Overall Polarity: The molecule possesses both polar (thioamide, ether) and non-polar (benzene rings) regions, making it amphiphilic to a degree. Its solubility will, therefore, be a delicate balance of its ability to interact with solvents of varying polarities. The general principle of "like dissolves like" will be a guiding tenet in predicting its solubility.[5]

Based on this structural analysis, it is hypothesized that this compound will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents, particularly those that can engage in hydrogen bonding or have a moderate to low polarity.

The Theoretical Bedrock of Solubility: First Principles for the Practitioner

A robust experimental design is built upon a solid theoretical foundation. Understanding the "why" behind solubility phenomena allows for more insightful solvent selection and data interpretation.

The Energetics of Dissolution

Solubility is an equilibrium process governed by the Gibbs free energy of mixing. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

"Like Dissolves Like": A Heuristic of Polarity

The adage "like dissolves like" remains a powerful, albeit simplistic, guide.[5]

-

Polar Solvents (e.g., water, methanol, ethanol) effectively dissolve polar and ionic solutes through dipole-dipole interactions and hydrogen bonding.

-

Non-polar Solvents (e.g., hexane, toluene, diethyl ether) are better suited for dissolving non-polar solutes through van der Waals forces.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile) can dissolve a wide range of compounds due to their high dipole moments, without having acidic protons to donate for hydrogen bonding.

For this compound, its mixed polarity suggests that solvents of intermediate polarity or those with specific hydrogen bonding capabilities might be most effective.

The Influence of Hydrogen Bonding

The thioamide group of this compound has both hydrogen bond donor (-NH₂) and acceptor (C=S) sites. Solvents that can participate in hydrogen bonding are likely to enhance its solubility.

-

Protic Solvents like alcohols can act as both hydrogen bond donors and acceptors.

-

Aprotic Solvents with hydrogen bond accepting capabilities, such as acetone or ethyl acetate, may also be effective.

A Rigorous Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method

In the absence of published data, the "gold standard" shake-flask method is the recommended approach for determining the thermodynamic equilibrium solubility of this compound.[6][7] This method ensures that the solution is truly saturated and in equilibrium with the solid phase, providing the most accurate and reliable solubility value.[8]

Step-by-Step Experimental Workflow

-

Preparation of the Test System:

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.[7]

-

-

Quantification of the Solute:

-

Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.[9]

-

-

Data Reporting:

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Report the solubility in standard units, such as mg/mL or molarity (mol/L), at the specified temperature.[9]

-

Visualizing the Workflow: Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: A Framework for Characterization

A systematic recording of experimental data is essential for building a comprehensive solubility profile. The following table provides a structured format for documenting the solubility of this compound in a range of solvents. For illustrative purposes, qualitative solubility data for the parent compound, thiobenzamide, is included.[10][11][12][13][14]

| Solvent Class | Solvent | Predicted Interaction | Expected Solubility of this compound | Illustrative Solubility of Thiobenzamide |

| Polar Protic | Water | Hydrogen Bonding | Very Low | Slightly Soluble / Low[10][12][13][14] |

| Methanol | Hydrogen Bonding | Moderate to High | Soluble | |

| Ethanol | Hydrogen Bonding | Moderate to High | Soluble[10][11] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High Polarity | High | Soluble |

| Acetonitrile | Dipole-Dipole | Moderate | Soluble | |

| Acetone | Dipole-Dipole, H-bond acceptor | Moderate to High | Soluble[10][11] | |

| Non-Polar | Toluene | Van der Waals | Moderate | Sparingly Soluble |

| Dichloromethane (DCM) | Dipole-Dipole | Moderate to High | Soluble[15] | |

| Diethyl Ether | H-bond acceptor | Moderate | Soluble | |

| Hexane | Van der Waals | Very Low | Insoluble | |

| Other | Ethyl Acetate | H-bond acceptor | Moderate to High | Soluble[15] |

Note: This table is a predictive framework. The actual solubility of this compound must be determined experimentally.

Trustworthiness Through Self-Validation: Ensuring Data Integrity

To ensure the trustworthiness of the generated solubility data, the experimental protocol must be self-validating.

-

Mass Balance: After the experiment, the undissolved solid can be collected, dried, and weighed. The sum of the dissolved and undissolved material should approximate the initial amount of compound used, accounting for handling losses.

-